molecular formula C12H16F3NO B2672667 Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1480112-46-6

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2672667
CAS No.: 1480112-46-6
M. Wt: 247.261
InChI Key: NNNCPTBPIINBDI-UHFFFAOYSA-N
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Description

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoropyruvate
  • 3,3,3-Trifluoropropionic acid
  • Ethyl 3,3,3-trifluoropropanoate

Uniqueness

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is unique due to the presence of both a trifluoromethyl group and an ethylamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylamine group provides opportunities for hydrogen bonding and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-16-9-10-4-3-5-11(8-10)17-7-6-12(13,14)15/h3-5,8,16H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNCPTBPIINBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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